Cas no 941711-04-2 (4-(4-chloro-2-fluorophenyl)piperidine)

4-(4-chloro-2-fluorophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-(4-chloro-2-fluorophenyl)-
- AKOS017555173
- CS-0304484
- SCHEMBL3385011
- 941711-04-2
- 4-(4-chloro-2-fluorophenyl)piperidine
- EN300-1171726
-
- Inchi: 1S/C11H13ClFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
- InChI Key: CCKRUUQVGPENCZ-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CC=C(Cl)C=C2F)CC1
Computed Properties
- Exact Mass: 213.0720553g/mol
- Monoisotopic Mass: 213.0720553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.8
Experimental Properties
- Density: 1.168±0.06 g/cm3(Predicted)
- Boiling Point: 268.7±40.0 °C(Predicted)
- pka: 9.99±0.10(Predicted)
4-(4-chloro-2-fluorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1171726-1.0g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1171726-5.0g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1171726-2.5g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 2.5g |
$2548.0 | 2023-05-26 | ||
Enamine | EN300-1171726-0.1g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 0.1g |
$451.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375154-100mg |
4-(4-Chloro-2-fluorophenyl)piperidine |
941711-04-2 | 98% | 100mg |
¥11340.00 | 2024-04-24 | |
Enamine | EN300-1171726-2500mg |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 2500mg |
$2548.0 | 2023-10-03 | ||
Enamine | EN300-1171726-0.25g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 0.25g |
$644.0 | 2023-05-26 | ||
Enamine | EN300-1171726-10.0g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1171726-0.5g |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 0.5g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1171726-500mg |
4-(4-chloro-2-fluorophenyl)piperidine |
941711-04-2 | 500mg |
$1014.0 | 2023-10-03 |
4-(4-chloro-2-fluorophenyl)piperidine Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on 4-(4-chloro-2-fluorophenyl)piperidine
Introduction to 4-(4-chloro-2-fluorophenyl)piperidine (CAS No. 941711-04-2)
4-(4-chloro-2-fluorophenyl)piperidine, with the CAS number 941711-04-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a 4-chloro-2-fluorophenyl group. These structural elements contribute to its potential utility in various biological and therapeutic applications.
The chemical structure of 4-(4-chloro-2-fluorophenyl)piperidine can be represented as C13H13ClFN. The presence of the chloro and fluoro substituents on the phenyl ring imparts specific electronic and steric properties that can influence its interactions with biological targets. These properties make it an attractive candidate for the development of novel drugs and therapeutic agents.
In recent years, there has been a growing interest in the use of piperidine derivatives in medicinal chemistry due to their diverse pharmacological activities. 4-(4-chloro-2-fluorophenyl)piperidine has been explored for its potential as a lead compound in the development of drugs targeting various diseases, including neurological disorders, cardiovascular diseases, and cancer. Its ability to modulate specific receptors and enzymes makes it a valuable tool in drug discovery and development.
Research and Applications
One of the key areas of research involving 4-(4-chloro-2-fluorophenyl)piperidine is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. Studies have shown that 4-(4-chloro-2-fluorophenyl)piperidine can interact with specific GPCRs, such as serotonin receptors and dopamine receptors, which are implicated in various neurological disorders. This interaction can lead to the development of novel treatments for conditions such as depression, anxiety, and schizophrenia.
Beyond its role in neurological disorders, 4-(4-chloro-2-fluorophenyl)piperidine has also shown promise in cardiovascular research. It has been investigated for its ability to modulate ion channels and receptors involved in cardiac function. For example, studies have demonstrated that this compound can influence potassium channels, which are critical for maintaining proper heart rhythm. This property makes it a potential candidate for the development of antiarrhythmic drugs.
In the field of oncology, 4-(4-chloro-2-fluorophenyl)piperidine has been studied for its antiproliferative effects on cancer cells. Research has shown that it can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell division and survival. This makes it a promising lead compound for the development of new anticancer agents.
Synthesis and Chemical Properties
The synthesis of 4-(4-chloro-2-fluorophenyl)piperidine involves several well-established chemical reactions. One common approach is to start with 4-chloro-2-fluoroaniline and undergo a series of transformations to introduce the piperidine ring. The synthetic route typically involves steps such as reductive amination, cyclization, and functional group manipulation to achieve the desired product. The detailed synthetic protocol ensures high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.
The chemical properties of 4-(4-chloro-2-fluorophenyl)piperidine, including its solubility, stability, and reactivity, are important considerations in its application. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility profile can be optimized through various techniques such as salt formation or co-solvent systems to enhance its bioavailability.
Clinical Trials and Future Prospects
The potential therapeutic applications of 4-(4-chloro-2-fluorophenyl)piperidine have led to several clinical trials aimed at evaluating its safety and efficacy. Early-stage clinical trials have shown promising results, with the compound demonstrating favorable pharmacokinetic properties and minimal adverse effects. These findings have paved the way for further clinical investigations to explore its full therapeutic potential.
Ongoing research is focused on optimizing the formulation and delivery methods of 4-(4-chloro-2-fluorophenyl)piperidine. Nanotechnology-based approaches are being explored to enhance its bioavailability and target specificity. Additionally, efforts are being made to develop prodrugs that can improve its stability and reduce side effects.
In conclusion, 4-(4-chloro-2-fluorophenyl)piperidine (CAS No. 941711-04-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Continued research and clinical trials will further elucidate its therapeutic potential and pave the way for new treatment options.
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